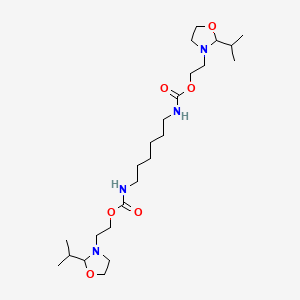
Benzene, hexaethynyl-
Übersicht
Beschreibung
Benzene, hexaethynyl- is an aromatic compound with the molecular formula C₁₈H₆ It consists of a benzene ring with six ethynyl groups attached to each carbon atom of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, hexaethynyl- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting hexa-bromo-benzene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is performed under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While the industrial production of benzene, hexaethynyl- is not as common as its laboratory synthesis, the same principles of the Sonogashira coupling reaction can be scaled up for larger production. The key factors in industrial production include optimizing the reaction conditions to maximize yield and purity, as well as ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, hexaethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form benzene, hexahydro-ethynyl-.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethynyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen carriers like iron(III) chloride or aluminum chloride for halogenation reactions.
Major Products Formed:
Oxidation: Formation of hexaketone derivatives.
Reduction: Formation of benzene, hexahydro-ethynyl-.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzene, hexaethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of benzene, hexaethynyl- involves its ability to participate in various chemical reactions due to the presence of multiple ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The benzene ring provides stability and aromaticity, allowing the compound to maintain its structure during reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of conductive polymers in materials science.
Vergleich Mit ähnlichen Verbindungen
Benzene, hexamethyl-: Similar structure but with methyl groups instead of ethynyl groups.
Benzene, hexachloro-: Contains chlorine atoms instead of ethynyl groups.
Benzene, hexafluoro-: Contains fluorine atoms instead of ethynyl groups.
Uniqueness: Benzene, hexaethynyl- is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to other benzene derivatives. The ethynyl groups allow for the formation of extended π-conjugated systems, making it valuable in the development of advanced materials with specific electronic and optical characteristics.
Eigenschaften
IUPAC Name |
1,2,3,4,5,6-hexaethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFRCHRNRILBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1C#C)C#C)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348801 | |
| Record name | benzene, hexaethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-61-8 | |
| Record name | benzene, hexaethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)


![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)
